

Gold-Catalyzed Cycloisomerization: A Robust Route to Benzofuranone Synthesis

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Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran-3(2H)-ones are a pivotal class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient and selective methods for their synthesis is of significant interest to the medicinal and organic chemistry communities. Among the various synthetic strategies, gold-catalyzed cycloisomerization of ortho-alkynylphenols has emerged as a powerful and versatile tool. The unique π -philicity of gold catalysts allows for the efficient activation of the alkyne moiety towards intramolecular attack by the phenolic oxygen, leading to the formation of the desired benzofuranone core under mild reaction conditions. This application note provides a detailed protocol for the gold-catalyzed synthesis of 2,2-disubstituted benzofuran-3(2H)-ones, based on the work of Xia and colleagues, and includes quantitative data for a range of substrates.^{[1][2]}

Reaction Principle

The core of this methodology is the gold(I)-catalyzed intramolecular cycloisomerization of an o-alkynylphenol in the presence of an oxidant and a nucleophile (an alcohol or carboxylic acid). The gold catalyst, typically a phosphine gold(I) chloride complex, activates the alkyne bond of the starting material. This facilitates a 5-endo-dig cyclization, where the phenolic oxygen

attacks the activated alkyne. An external oxidant, such as Selectfluor, is proposed to participate in the catalytic cycle, potentially via a redox mechanism. The subsequent incorporation of a nucleophile at the 2-position of the benzofuranone ring allows for the synthesis of a diverse array of 2,2-disubstituted products.

Data Presentation

The following table summarizes the scope of the gold-catalyzed cycloisomerization of various o-alkynylphenols with different nucleophiles, demonstrating the versatility of this method.

Entry	O-Alkynylphenol Substrate (R1)	Nucleophile (R2-OH)	Product	Yield (%) ^{[1][2]}
1	Phenyl	Methanol	2-methoxy-2-phenylbenzofuran-3(2H)-one	82
2	Phenyl	Ethanol	2-ethoxy-2-phenylbenzofuran-3(2H)-one	75
3	Phenyl	Propan-1-ol	2-propoxy-2-phenylbenzofuran-3(2H)-one	78
4	Phenyl	Butan-1-ol	2-butoxy-2-phenylbenzofuran-3(2H)-one	76
5	Phenyl	2-Methylpropan-1-ol	2-isobutoxy-2-phenylbenzofuran-3(2H)-one	71
6	Phenyl	Acetic Acid	2-acetoxy-2-phenylbenzofuran-3(2H)-one	65
7	4-Methylphenyl	Methanol	2-methoxy-5-methyl-2-(p-tolyl)benzofuran-3(2H)-one	78
8	4-Methoxyphenyl	Methanol	2-methoxy-2-(4-methoxyphenyl)-5-methoxybenzofuran-3(2H)-one	51
9	Thiophen-2-yl	Methanol	2-methoxy-2-(thiophen-2-	75

yl)benzofuran-
3(2H)-one

Experimental Protocols

General Procedure for the Gold-Catalyzed Synthesis of 2,2-Disubstituted Benzofuran-3(2H)-ones^[1]

Materials:

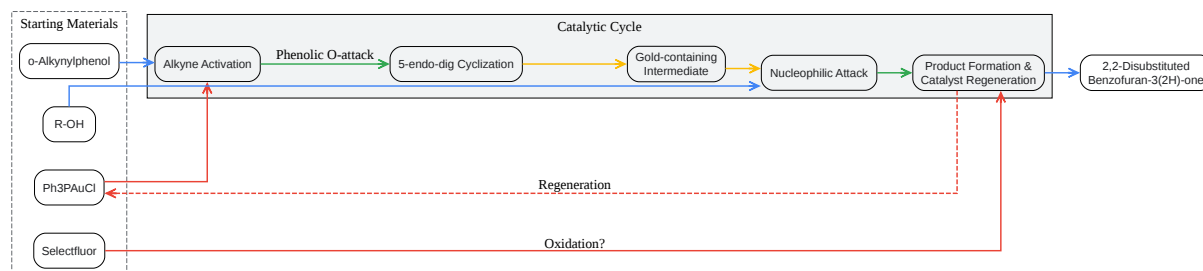
- o-Alkynylphenol (0.2 mmol, 1.0 equiv.)
- (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.01 mmol, 5 mol%)
- Selectfluor® (0.4 mmol, 2.0 equiv.)
- Trifluoromethanesulfonic acid (TfOH) (0.3 mmol, 1.5 equiv.)
- Alcohol or Carboxylic Acid (1.0 mmol, 5.0 equiv.)
- Acetonitrile (MeCN), anhydrous (2 mL)
- Argon or Nitrogen gas
- Standard laboratory glassware (Schlenk tube or sealed vial)
- Magnetic stirrer and heating plate
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate for chromatography

Procedure:

- To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the o-alkynylphenol (1.0 equiv.), (triphenylphosphine)gold(I) chloride (0.05 equiv.), and Selectfluor® (2.0 equiv.).

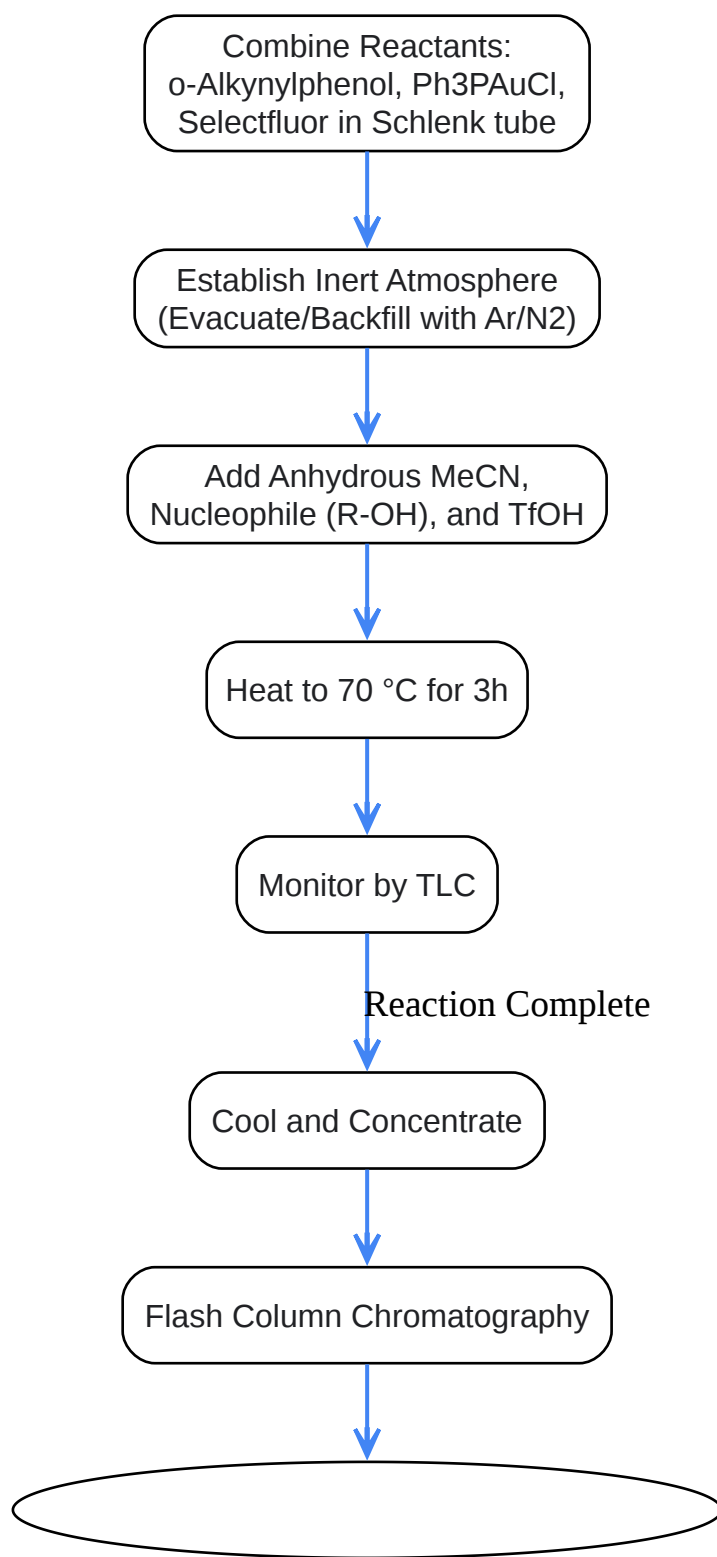
- Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
- Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the starting phenol) via syringe.
- Add the corresponding alcohol or carboxylic acid (5.0 equiv.) to the reaction mixture via syringe.
- Finally, add trifluoromethanesulfonic acid (1.5 equiv.) to the stirring solution at room temperature.
- Heat the reaction mixture to 70 °C and stir for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2,2-disubstituted benzofuran-3(2H)-one.

Visualizations



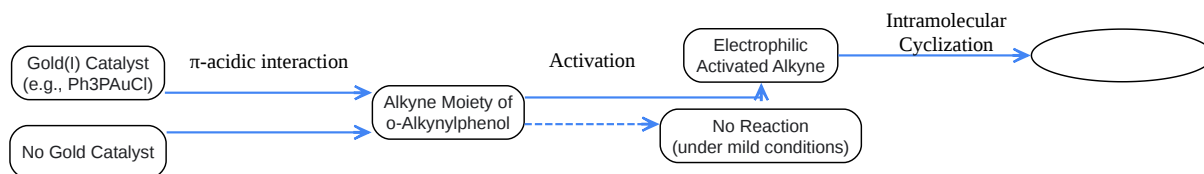
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Caption: Proposed reaction pathway for the gold-catalyzed synthesis of benzofuranones.



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Caption: General experimental workflow for benzofuranone synthesis.



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Caption: Role of the gold catalyst in the activation of the alkyne for cycloisomerization.

Conclusion

The gold-catalyzed cycloisomerization of o-alkynylphenols is a highly effective method for the synthesis of substituted benzofuran-3(2H)-ones. The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups on both the phenol and alkyne moieties, as well as accommodating different nucleophiles. The detailed protocol provided herein offers a practical guide for researchers in academic and industrial settings to access these valuable heterocyclic compounds for applications in drug discovery and materials science. Further exploration into the development of enantioselective versions of this reaction could significantly enhance its synthetic utility.

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References

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